molecular formula C22H14F3N3O B11257475 2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

Cat. No.: B11257475
M. Wt: 393.4 g/mol
InChI Key: KKZSAQWAZXTKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-aminopyridine with 2-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base, which is then cyclized to yield the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(pyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group enhances its lipophilicity, facilitating its cellular uptake and interaction with hydrophobic pockets in proteins .

Properties

Molecular Formula

C22H14F3N3O

Molecular Weight

393.4 g/mol

IUPAC Name

2-pyridin-2-yl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide

InChI

InChI=1S/C22H14F3N3O/c23-22(24,25)16-8-2-4-10-18(16)28-21(29)15-13-20(19-11-5-6-12-26-19)27-17-9-3-1-7-14(15)17/h1-13H,(H,28,29)

InChI Key

KKZSAQWAZXTKNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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